molecular formula C10H13BrFNO B13071188 2-(1-Amino-2-methylpropyl)-4-bromo-6-fluorophenol

2-(1-Amino-2-methylpropyl)-4-bromo-6-fluorophenol

Cat. No.: B13071188
M. Wt: 262.12 g/mol
InChI Key: JWZFXBNBDNVFFF-UHFFFAOYSA-N
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Description

2-(1-Amino-2-methylpropyl)-4-bromo-6-fluorophenol is an organic compound with a complex structure that includes an amino group, a bromine atom, and a fluorine atom attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-2-methylpropyl)-4-bromo-6-fluorophenol typically involves multi-step organic reactions. One common method is the bromination and fluorination of a phenol derivative, followed by the introduction of the amino group through a substitution reaction. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-(1-Amino-2-methylpropyl)-4-bromo-6-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

2-(1-Amino-2-methylpropyl)-4-bromo-6-fluorophenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1-Amino-2-methylpropyl)-4-bromo-6-fluorophenol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the bromine and fluorine atoms may enhance binding affinity through halogen bonding. These interactions can modulate biological pathways and lead to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methyl-1-propanol: A related compound with similar structural features but lacking the bromine and fluorine atoms.

    4-Bromo-2-fluorophenol: A simpler compound with only the bromine and fluorine atoms attached to the phenol ring.

Uniqueness

2-(1-Amino-2-methylpropyl)-4-bromo-6-fluorophenol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H13BrFNO

Molecular Weight

262.12 g/mol

IUPAC Name

2-(1-amino-2-methylpropyl)-4-bromo-6-fluorophenol

InChI

InChI=1S/C10H13BrFNO/c1-5(2)9(13)7-3-6(11)4-8(12)10(7)14/h3-5,9,14H,13H2,1-2H3

InChI Key

JWZFXBNBDNVFFF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=C(C(=CC(=C1)Br)F)O)N

Origin of Product

United States

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